molecular formula C11H10ClN3OS3 B6061003 N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

Cat. No. B6061003
M. Wt: 331.9 g/mol
InChI Key: AXZAMDFZJPCCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide, also known as CMFDA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CMFDA is a fluorescent dye that is commonly used to label cells, proteins, and other biomolecules.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide has a wide range of applications in scientific research. It is commonly used as a fluorescent label for cells and proteins in live-cell imaging studies. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is also used to label and track the movement of cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide has been used to study the uptake and distribution of nanoparticles in cells and tissues.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide involves the formation of a covalent bond between the thiol group of the dye and the amine group of the target molecule. This results in the formation of a stable fluorescent conjugate that can be detected using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is a non-toxic dye that does not affect the viability or function of cells. It is rapidly taken up by cells and is retained for an extended period of time. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is also stable under physiological conditions and does not undergo degradation or photobleaching.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is its high fluorescence intensity, which allows for the detection of low levels of labeled molecules. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is also highly specific and can be used to label a wide range of biomolecules. However, one limitation of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

Future research on N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide could focus on the development of new derivatives with improved fluorescence properties or the application of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide in new areas of research, such as drug delivery or gene therapy. In addition, the use of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide in combination with other fluorescent dyes could provide new insights into the behavior of cells and biomolecules in complex biological systems.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide involves the reaction of 4-chloroaniline with 2-mercaptoacetic acid in the presence of sodium hydroxide. The resulting product is then reacted with thiosemicarbazide to form the final product, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide. The synthesis of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is a straightforward process and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS3/c1-17-10-14-11(19-15-10)18-6-9(16)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAMDFZJPCCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

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